dmDNA31

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C50H62N4O13 |

|---|---|

Peso molecular |

927.0 g/mol |

Nombre IUPAC |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |

InChI |

InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12+,20-17-,24-14+/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1 |

Clave InChI |

GBSDCXVMKJSZDN-SJAYFWOOSA-N |

SMILES isomérico |

C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C |

SMILES canónico |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |

Origen del producto |

United States |

Foundational & Exploratory

what is the chemical structure of dmDNA31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dmDNA31, a novel rifamycin-class antibiotic. It details its chemical structure, physicochemical properties, and its role as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S. This document also outlines the mechanism of action of DSTA4637S and provides an overview of the experimental protocols used in its analysis.

Core Concepts: Introduction to this compound

This compound, with the full chemical name 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin , is a potent, semi-synthetic antibiotic belonging to the rifamycin class.[1] It is an analog of rifalazil and is sometimes referred to as rifalog.[2] The primary mechanism of action of this compound is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a potent bactericidal effect, particularly against Staphylococcus aureus.[1][2]

This compound is a critical component of the investigational antibody-antibiotic conjugate DSTA4637S (also known as DSTA4637A and RG7861), where it is attached to a monoclonal antibody targeting S. aureus via a protease-cleavable linker.[1] This AAC is specifically designed to target and eliminate intracellular S. aureus, a key contributor to persistent and recurrent infections.

Chemical Structure and Physicochemical Properties

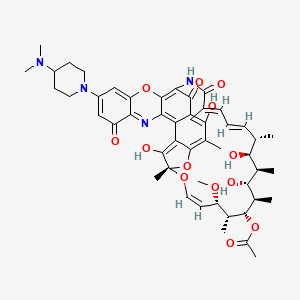

The chemical structure of this compound is presented below. Its molecular formula is C₅₀H₆₂N₄O₁₃, with a molecular weight of 927.05 g/mol .

Image of this compound Chemical Structure: (A 2D structure of this compound will be generated from its SMILES representation as a definitive, high-resolution, publicly available image is not available.)

Physicochemical and Pharmacokinetic Properties of this compound

The following table summarizes key quantitative data for this compound. It is important to note that much of the available data for unconjugated this compound is derived from studies of the DSTA4637S conjugate.

| Property | Value | Source |

| Molecular Formula | C₅₀H₆₂N₄O₁₃ | [3] |

| Molecular Weight | 927.05 g/mol | [3] |

| SMILES | O=C1C2=C(O[C@@]1(O/C=C/--INVALID-LINK----INVALID-LINK--/C=C/C=C(C)/C3=O)C)O)C)OC(C)=O)C">C@([H])OC)C)C(C)=C(O)C4=C2C(C(OC5=CC(N6CCC(N(C)C)CC6)=C7)=C(N3)C4=O)=NC5=C7O | |

| In Vitro Activity | ||

| Minimum Inhibitory Concentration (MIC) vs. S. aureus | <10 nM | |

| In Vitro Frequency of Spontaneous Resistance | Approximately 3.9 x 10⁻⁷ | [4] |

| Pharmacokinetics (from DSTA4637S studies in humans) | ||

| Mean Half-life (unconjugated) | 3.9 to 4.3 days | [1] |

| Mean Maximum Plasma Concentration (Cmax) of unconjugated this compound (at 150 mg/kg of DSTA4637S) | 3.86 ng/mL | [1] |

| Plasma Protein Binding (unconjugated) | Approximately 95% | [1] |

Mechanism of Action of DSTA4637S Featuring this compound

The antibody-antibiotic conjugate DSTA4637S is designed for the targeted delivery of this compound to phagocytic cells that have engulfed S. aureus. The mechanism involves a multi-step process that ensures the localized release of the potent antibiotic, minimizing systemic exposure and off-target effects.

Caption: Mechanism of DSTA4637S delivering this compound to intracellular S. aureus.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on published research, the following sections outline the general methodologies employed.

Synthesis of Benzoxazinorifamycins

The synthesis of benzoxazinorifamycin analogs, such as this compound, generally involves the coupling of a rifamycin S derivative with a corresponding 2-aminophenol derivative. This is followed by further modifications to introduce the desired functional groups.

Bioanalytical Methods for Quantification

The pharmacokinetic properties of DSTA4637S and its components, including unconjugated this compound, are typically characterized using a combination of ligand-binding assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

An enzyme-linked immunosorbent assay (ELISA) is commonly used to determine the concentration of the total antibody component of the AAC in biological matrices.

General ELISA Protocol Outline:

-

Coating: A 96-well microtiter plate is coated with a capture antibody, such as a monoclonal antibody against the complementarity-determining region of the DSTA4637S antibody.

-

Blocking: The plate is treated with a blocking solution to prevent non-specific binding.

-

Sample Incubation: Standards, quality controls, and unknown samples are added to the wells and incubated.

-

Detection: A detection antibody, also specific to the DSTA4637S antibody and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the total antibody is determined by comparison to a standard curve.

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed to measure the low concentrations of unconjugated this compound in plasma.

General LC-MS/MS Protocol Outline:

-

Sample Preparation: Plasma samples are subjected to a protein precipitation step, followed by solid-phase extraction to isolate the small molecule drug from the biological matrix.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components on a C18 column using a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion, which is then detected.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from samples with known concentrations of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the preclinical or clinical analysis of the antibody-antibiotic conjugate DSTA4637S and its components.

Caption: A generalized workflow for the bioanalysis of DSTA4637S components.

Conclusion

This compound is a promising rifamycin-class antibiotic with potent activity against S. aureus. Its incorporation into the antibody-antibiotic conjugate DSTA4637S represents a novel and targeted approach to treating challenging intracellular bacterial infections. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative molecule.

References

An In-depth Technical Guide to the Mechanism of Action of dmDNA31 on RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

dmDNA31, a potent analog of rifalazil, represents a significant advancement in the rifamycin class of antibiotics. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with bacterial RNA polymerase (RNAP). By binding to a specific subunit of the enzyme, this compound effectively inhibits transcription, leading to bacterial cell death. This guide details the molecular interactions, kinetics, and structural basis of this inhibition, supported by quantitative data from analogous compounds and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound and related compounds as next-generation antibacterial agents.

Core Mechanism of Action: Steric-Occlusion of the Nascent RNA Transcript

This compound, also known as rifalog, is a 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin. Its primary molecular target is the bacterial DNA-dependent RNA polymerase, the central enzyme responsible for transcribing genetic information from DNA to RNA. The mechanism of action is analogous to that of rifampicin and other rifamycins, involving direct binding to the RNAP β subunit.[1]

The binding site for this compound is located within a pocket of the β subunit that is part of the DNA/RNA channel.[1] This site is spatially distinct from the catalytic active site of the enzyme. Upon binding, this compound does not allosterically inhibit the catalytic function of RNAP but instead acts as a physical barrier. This mode of inhibition is termed "steric-occlusion".[1]

The inhibitor allows for the initiation of transcription and the formation of the first few phosphodiester bonds. However, as the nascent RNA transcript elongates, it clashes with the bound this compound molecule. This physical obstruction prevents the extension of the RNA chain beyond a length of 2 to 3 nucleotides.[1] The stalled RNAP-promoter complex is unable to proceed to the elongation phase of transcription, leading to a halt in the synthesis of essential bacterial proteins and ultimately, cell death.

Caption: Signaling pathway of this compound-mediated inhibition of bacterial transcription.

Quantitative Data

| Compound | Organism | MIC (µg/mL) | Notes |

| Rifalazil | Chlamydia trachomatis (wild-type) | 0.00025 | Demonstrates extraordinary potency against intracellular pathogens.[2] |

| Rifalazil | Chlamydia trachomatis (rifampin-resistant mutants) | ≤ 0.064 | Retains significant activity against mutants with high-level rifampin resistance, suggesting a favorable resistance profile.[2][3] |

| Rifampicin | Escherichia coli RNAP | EC50 ≈ 0.02 µM | The 50% effective concentration for the parent compound against purified RNAP provides a baseline for the high affinity of this class of inhibitors.[4] |

Experimental Protocols

The following protocols describe standard methodologies used to characterize the interaction of inhibitors like this compound with RNA polymerase.

In Vitro Transcription Inhibition Assay

This assay directly measures the effect of an inhibitor on the synthesis of RNA by purified RNA polymerase.

Objective: To determine the concentration of this compound required to inhibit transcription by 50% (IC50).

Methodology:

-

Reaction Mixture Preparation: A standard transcription reaction mixture is prepared containing transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 50 mM NaCl, 8 mM MgCl2, 5 mM DTT), a DNA template with a known promoter, and ribonucleoside triphosphates (ATP, GTP, CTP), with one of the NTPs being radiolabeled (e.g., [α-³²P]UTP).[5][6]

-

Enzyme and Inhibitor Incubation: Purified bacterial RNA polymerase holoenzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period at 37°C to allow for binding.

-

Transcription Initiation: The transcription reaction is initiated by the addition of the DNA template and NTPs to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a specific time at 37°C.[5]

-

Reaction Quenching: The reaction is stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).[5]

-

Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Quantification: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the full-length transcript is quantified. The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for determining the IC50 of this compound.

Filter Binding Assay

This technique is used to measure the binding affinity (Kd) between a protein (RNA polymerase) and a ligand (this compound), often by competing with a labeled DNA or RNA molecule.

Objective: To determine the equilibrium dissociation constant (Kd) of the this compound-RNAP complex.

Methodology:

-

Preparation of Components: Purified RNA polymerase, radiolabeled promoter DNA, and a range of concentrations of this compound are prepared in a suitable binding buffer.

-

Binding Reaction: A constant concentration of RNAP and labeled DNA are incubated with varying concentrations of this compound. The reactions are allowed to reach equilibrium.

-

Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. Proteins and protein-ligand/DNA complexes bind to the nitrocellulose, while unbound nucleic acids pass through.[7][8][9]

-

Washing: The filters are washed with cold binding buffer to remove any non-specifically bound molecules.

-

Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter. This corresponds to the amount of DNA bound to RNAP.

-

Data Analysis: The amount of bound DNA is plotted against the concentration of this compound. A competition binding curve is generated, from which the Ki, and subsequently the Kd, for this compound can be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of the this compound-RNAP interaction.

Methodology:

-

Chip Preparation: RNA polymerase is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing this compound at a specific concentration is flowed over the chip surface, allowing it to bind to the immobilized RNAP. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time (association phase).[10][11][12]

-

Dissociation: Buffer without this compound is then flowed over the chip, and the dissociation of the complex is monitored (dissociation phase).[10][11][12]

-

Regeneration: The chip surface is regenerated to remove all bound this compound, preparing it for the next cycle.

-

Data Analysis: The experiment is repeated with a range of this compound concentrations. The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10][11][12]

Caption: Logical relationship of steps in an SPR experiment for kinetic analysis.

Conclusion

This compound exerts its potent bactericidal activity through a well-defined steric-occlusion mechanism, targeting a conserved and essential bacterial enzyme. Its high potency, suggested by data from its analog rifalazil, and its efficacy against rifampin-resistant strains, make it a compelling candidate for further development. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other novel RNA polymerase inhibitors, facilitating the advancement of new therapies to combat antibiotic resistance.

References

- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. Rifampin-Resistant RNA Polymerase Mutants of Chlamydia trachomatis Remain Susceptible to the Ansamycin Rifalazil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rifampin-resistant RNA polymerase mutants of Chlamydia trachomatis remain susceptible to the ansamycin rifalazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Filter binding assay - Wikipedia [en.wikipedia.org]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Filter-binding assay [gene.mie-u.ac.jp]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. path.ox.ac.uk [path.ox.ac.uk]

- 12. Use of a surface plasmon resonance method to investigate antibiotic and plasma protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

dmDNA31 Antibiotic: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dmDNA31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a novel, potent rifamycin-class antibiotic. It was developed as a payload for an antibody-antibiotic conjugate (AAC), DSTA4637S, to specifically target and eliminate Staphylococcus aureus, including strains residing within host cells. This document provides a comprehensive overview of the discovery, origin, and preclinical data of this compound, including its mechanism of action, synthesis, and key experimental findings.

Introduction: The Rise of a Novel Rifamycin Analog

The increasing threat of antibiotic-resistant bacteria, particularly Staphylococcus aureus, has necessitated the development of innovative therapeutic strategies. Traditional antibiotics often struggle to eradicate persistent intracellular bacteria, which can lead to chronic and recurrent infections. To address this challenge, this compound was developed as a next-generation rifamycin antibiotic with potent bactericidal activity.

This compound is an analog of rifalazil, a member of the benzoxazinorifamycin class of antibiotics.[1] Like other rifamycins, its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial survival.[1] This inhibition is achieved by binding to the β subunit of the RNA polymerase, thereby physically blocking the elongation of RNA transcripts.[1]

The key innovation of this compound lies in its role as the cytotoxic payload in the antibody-antibiotic conjugate DSTA4637S (also known as RG7861). This AAC is designed to selectively deliver this compound to S. aureus bacteria, minimizing systemic exposure and off-target effects.

Discovery and Origin

The development of this compound stemmed from extensive research into the medicinal chemistry of benzoxazinorifamycins. The goal was to synthesize novel analogs of rifalazil with improved properties, such as enhanced potency and suitability for conjugation to a monoclonal antibody.

While the specific, detailed synthesis of this compound is proprietary, the general approach for creating benzoxazinorifamycins involves a classical literature method. This process typically starts with Rifamycin S and couples it with a corresponding 2-aminophenol derivative to yield the desired benzoxazinorifamycin structure.

The selection of the 4-dimethylaminopiperidino moiety in this compound was likely the result of structure-activity relationship (SAR) studies aimed at optimizing the molecule's potency, physicochemical properties, and suitability for linker attachment within an AAC.

Mechanism of Action

The primary target of this compound is the bacterial DNA-dependent RNA polymerase. The binding of this compound to the β subunit of this enzyme leads to a steric occlusion mechanism, which physically obstructs the path of the elongating RNA molecule.[1] This blockage prevents the synthesis of bacterial proteins, ultimately leading to bacterial cell death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action:

Experimental Data and Protocols

The majority of publicly available data for this compound is in the context of its use in the antibody-antibiotic conjugate, DSTA4637S.

In Vitro Antibacterial Activity

While specific minimum inhibitory concentration (MIC) values for standalone this compound against a wide range of bacterial strains are not extensively published, it is established to have potent bactericidal activity against S. aureus.[2] The efficacy of DSTA4637S relies on the potent intrinsic activity of its this compound payload.

Table 1: In Vitro Activity of DSTA4637S (Containing this compound)

| Parameter | Value | Reference |

|---|---|---|

| Target | Staphylococcus aureus |

| Potency | Effective against both active and dormant bacterial populations | |

A general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic like this compound is as follows:

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Serial Dilution of Antibiotic: The antibiotic (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies of DSTA4637A (a liquid formulation of DSTA4637S) were conducted in rats and monkeys. These studies measured the concentrations of the total antibody, the antibody-conjugated this compound, and the unconjugated this compound.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of DSTA4637A

| Species | Analyte | Key Findings | Reference |

|---|---|---|---|

| Rats & Monkeys | Total Antibody (TAb) and antibody-conjugated this compound (ac-dmDNA31) | Bi-exponential concentration-time profiles with a short distribution phase and a long elimination phase. Systemic exposures were dose-proportional. | [3] |

| Rats & Monkeys | Unconjugated this compound | Plasma concentrations were low (<4 ng/mL), indicating stability of the conjugate in circulation. |[3] |

The following workflow outlines a typical preclinical pharmacokinetic study:

Role in Antibody-Antibiotic Conjugates (AACs)

The primary application of this compound is as the cytotoxic payload in the AAC DSTA4637S. This conjugate is designed to target the wall teichoic acid on the surface of S. aureus.

The mechanism of action of DSTA4637S is a multi-step process:

-

Binding: The antibody component of DSTA4637S binds to the surface of S. aureus.

-

Internalization: The DSTA4637S-bacteria complex is internalized by phagocytic host cells.

-

Linker Cleavage: Inside the host cell's phagolysosome, the protease-cleavable linker connecting the antibody and this compound is cleaved by cathepsins.

-

Payload Release: The active this compound is released inside the host cell.

-

Bacterial Killing: The released this compound exerts its bactericidal activity on the intracellular S. aureus.

This targeted delivery mechanism allows for the concentration of the potent antibiotic at the site of infection, including within the intracellular reservoirs of S. aureus, while minimizing systemic toxicity.

The logical relationship of the DSTA4637S mechanism is depicted below:

Conclusion

This compound represents a significant advancement in the field of antibiotics, particularly in the context of targeted therapies for challenging bacterial infections. Its development as a potent rifamycin analog and its successful incorporation into the antibody-antibiotic conjugate DSTA4637S highlight a promising strategy for overcoming the limitations of traditional antibiotic therapies. Further research into the standalone properties and potential applications of this compound and similar novel rifamycin analogs is warranted to explore their full therapeutic potential.

References

dmDNA31: A Rifalazil Analog for Targeted Antimicrobial Therapy

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

dmDNA31, a potent rifalazil analog, represents a significant advancement in the rifamycin class of antibiotics. Chemically identified as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, this molecule exhibits robust bactericidal activity, particularly against persistent and stationary-phase pathogens such as Staphylococcus aureus. Its primary mechanism of action, akin to other rifamycins, is the inhibition of bacterial DNA-dependent RNA polymerase, effectively halting protein synthesis. A key innovation in the application of this compound is its utilization as a payload in antibody-antibiotic conjugates (AACs), enabling targeted delivery to the site of infection and minimizing off-target effects. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols for its evaluation.

Introduction

The rise of antibiotic-resistant bacteria poses a critical threat to global health. Rifamycins, such as rifampin and its analog rifalazil, have long been cornerstones in the treatment of various bacterial infections, including tuberculosis and staphylococcal infections. These antibiotics function by specifically inhibiting the β-subunit of bacterial RNA polymerase (RNAP).[1] this compound, a rifalazil analog also referred to as a rifalog, has emerged as a promising candidate for further development due to its potent bactericidal properties, especially against challenging bacterial populations like persister cells, and its suitability for targeted delivery systems.[2] This document serves as a comprehensive technical guide to the core scientific and experimental aspects of this compound.

Mechanism of Action

The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase, an essential enzyme for transcription.[2] By binding to a pocket within the β subunit of RNAP, this compound physically obstructs the path of the elongating RNA molecule.[2] This "steric-occlusion" mechanism prevents the formation of phosphodiester bonds beyond the second or third nucleotide, thereby inhibiting the initiation of RNA synthesis and subsequent protein production, ultimately leading to bacterial cell death.[2] The benzoxazinorifamycin structure of this compound is crucial for its potent activity and is also influenced by the permeability of the bacterial cell wall.[3][4]

Caption: Mechanism of action of this compound in a bacterial cell.

In Vitro Efficacy

The in vitro activity of this compound and its parent compound, rifalazil, has been evaluated against a range of bacterial pathogens. The following tables summarize the available quantitative data on their minimum inhibitory concentrations (MICs).

Table 1: In Vitro Activity of Rifalazil against Chlamydia Species

| Organism | MIC Range (µg/mL) |

| Chlamydia trachomatis | 0.00025 - 0.0025 |

| Chlamydia pneumoniae | 0.00025 - 0.0025 |

Data sourced from multiple studies, with variations depending on the methodology used.[5]

Table 2: Comparative In Vitro Activity of Rifamycins against Mycobacterium avium Complex (MAC)

| Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Rifampin | ≤0.032 | ≤2.0 |

| Rifapentine | ≤0.032 | ≤2.0 |

| Rifabutin | ≤0.032 | ≤0.125 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[6]

Table 3: In Vitro Activity of Rifampin against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Isolate Type | MIC Range (mg/L) |

| Planktonic MRSA | 0.015 - 16 |

Note: The efficacy of rifampin against biofilm-embedded MRSA is often reduced.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of Benzoxazinorifamycin Analogs

While a specific, publicly available, step-by-step synthesis protocol for this compound is not available, the general synthesis of benzoxazinorifamycin analogs can be achieved through a structured chemical process. A common approach involves the reaction of a rifamycin S derivative with an appropriate amino-substituted phenol to form the benzoxazine ring.

References

- 1. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]

- 2. In vitro activity of novel rifamycins against rifamycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro pharmacodynamics of novel rifamycin ABI-0043 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TW200418485A - Rifalazil compositions and therapeutic regimens - Google Patents [patents.google.com]

- 7. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of 4-Dimethylaminopiperidino-hydroxybenzoxazino Rifamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function, mechanism of action, and relevant experimental data for 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin and its closely related analogs. Due to the limited availability of specific data for the exact titular compound, this guide will focus on the well-characterized and structurally similar benzoxazinorifamycin, KRM-1648 (Rifalazil), as a representative molecule of this class.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary antibacterial activity of benzoxazinorifamycins, including the specified compound, lies in their potent and selective inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] This enzyme is responsible for transcribing genetic information from DNA to RNA, a crucial step in protein synthesis and overall bacterial viability.

The mechanism of inhibition involves the binding of the rifamycin derivative to the β-subunit of the bacterial RNAP.[2][3] This binding occurs within a pocket located in the DNA/RNA channel, in close proximity to the active site but not directly at the catalytic center.[3] By occupying this position, the drug sterically hinders the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[2][4] This physical blockage prevents the synthesis of functional messenger RNA (mRNA), leading to a cessation of protein production and ultimately, bacterial cell death.[2] The selectivity of these compounds for bacterial RNAP over its mammalian counterpart ensures a favorable therapeutic window.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for KRM-1648, a representative 4-aminobenzoxazine derivative of rifamycin S, demonstrating its potent antimicrobial activity.

Table 1: In Vitro Antimicrobial Activity of KRM-1648

| Organism | Strain(s) | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | Superior to Rifampicin | [1] |

| Mycobacterium avium complex (MAC) | 24 clinical isolates | 0.25 (MIC for 90%) | [5] |

| Helicobacter pylori | 44 clinical isolates | 0.008 (MIC for 90%) | [6] |

| Mycobacterium leprae | Nude mouse model | Complete growth inhibition at 0.6 mg/kg/day | [7] |

Table 2: In Vivo Efficacy of KRM-1648

| Infection Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Mycobacterium tuberculosis | Mice | Oral administration | Superior to Rifampicin | [1] |

| Mycobacterium avium complex | Beige mice | Oral administration | Significant reduction in bacterial loads | [8] |

| Mycobacterium leprae | Nude mice | 0.6 mg/kg/day, oral | Complete inhibition of bacterial growth | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of benzoxazinorifamycins like KRM-1648.

Synthesis of 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin (KRM-1648)

The synthesis of KRM-1648 and related benzoxazinorifamycins generally follows a multi-step process:

-

Oxidative Condensation: Rifamycin S is reacted with a substituted 2-amino-4-nitrophenol in the presence of an oxidizing agent, such as manganese dioxide, in a suitable solvent like dimethyl sulfoxide (DMSO). This step forms the benzoxazinorifamycin core.

-

Reduction of the Nitro Group: The nitro group on the benzoxazine ring is then reduced to an amino group, typically using a reducing agent like sodium dithionite.

-

Coupling with the Piperazine Moiety: The resulting amino-benzoxazinorifamycin is then reacted with the desired N-substituted piperazine, in this case, 1-isobutylpiperazine. This reaction is often carried out in the presence of an oxidizing agent (e.g., manganese dioxide) in a solvent such as DMSO or chloroform.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield the desired 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a critical measure of in vitro activity.

Broth Macrodilution Method (for M. avium complex): [5]

-

Preparation of Inoculum: A suspension of the M. avium complex isolate is prepared in Middlebrook 7H9 broth and adjusted to a standardized turbidity.

-

Serial Dilutions: The test compound (KRM-1648) is serially diluted in Middlebrook 7H9 broth in tubes.

-

Inoculation: Each tube is inoculated with the standardized bacterial suspension.

-

Incubation: The tubes are incubated at 37°C for a specified period (e.g., 7 days).

-

Radiometric Reading: For radiometric assays, the growth is assessed by measuring the evolution of ¹⁴CO₂ from ¹⁴C-labeled palmitic acid substrate. The MIC is the lowest concentration of the drug that inhibits a predefined level of metabolic activity.

Agar Dilution Method (for M. tuberculosis): [8]

-

Preparation of Drug-Containing Media: The test compound is incorporated into Middlebrook 7H11 agar at various concentrations.

-

Inoculation: A standardized suspension of M. tuberculosis is spotted onto the surface of the agar plates.

-

Incubation: The plates are incubated at 37°C in a CO₂-enriched atmosphere for 2-3 weeks.

-

Reading: The MIC is determined as the lowest concentration of the drug that inhibits visible colony formation.

In Vivo Efficacy in a Murine Tuberculosis Model

Animal models are essential for evaluating the therapeutic potential of new antimicrobial agents.

-

Infection: Mice (e.g., BALB/c or beige mice for immunocompromised models) are infected intravenously or via aerosol with a standardized dose of virulent M. tuberculosis (e.g., H37Rv) or M. avium complex.[1][8]

-

Treatment: After a pre-determined period to allow the infection to establish, mice are treated with the test compound (e.g., KRM-1648) or a control drug (e.g., Rifampicin) via oral gavage for a specified duration (e.g., daily for 4-8 weeks).[8]

-

Assessment of Efficacy: Efficacy is evaluated by:

-

Survival: Monitoring and recording the survival time of the treated mice compared to the untreated control group.

-

Bacterial Load: At the end of the treatment period, mice are euthanized, and organs (lungs, spleen, liver) are homogenized and plated on selective agar to determine the number of colony-forming units (CFU). A significant reduction in CFU in the treated group compared to the control group indicates efficacy.[8]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the function of 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin.

Caption: Mechanism of Action of Benzoxazinorifamycins.

Caption: Experimental Workflow for Benzoxazinorifamycin Development.

References

- 1. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activities of the benzoxazinorifamycin KRM 1648 and ethambutol against Mycobacterium avium complex in vitro and in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Anti-Helicobacter pylori Activities of New Rifamycin Derivatives, KRM-1648 and KRM-1657 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bactericidal action at low doses of a new rifamycin derivative, 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl) benzoxazinorifamycin (KRM-1648) on Mycobacterium leprae inoculated into footpads of nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemotherapeutic efficacy of a newly synthesized benzoxazinorifamycin, KRM-1648, against Mycobacterium avium complex infection induced in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Target Binding Site of dmDNA31 on Bacterial RNA Polymerase Beta Subunit: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dmDNA31, a potent rifamycin-class antibiotic, demonstrates significant promise in the development of novel antibacterial therapeutics, particularly as a payload in antibody-antibiotic conjugates (AACs). This technical guide provides a comprehensive overview of the binding interaction between this compound and its molecular target, the beta subunit (RpoB) of bacterial DNA-dependent RNA polymerase (RNAP). By elucidating the precise binding site, mechanism of action, and associated quantitative data, this document aims to equip researchers and drug developers with the foundational knowledge required for the rational design of next-generation antibiotics targeting bacterial transcription. Detailed experimental protocols for assessing inhibitor activity are also provided to facilitate further research and development in this critical area.

Introduction to this compound and its Target

This compound (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a semi-synthetic analog of rifalazil, belonging to the benzoxazinorifamycin class of antibiotics.[1] These antibiotics are known for their potent bactericidal activity against a broad spectrum of bacteria, including persistent and stationary-phase pathogens like Staphylococcus aureus.[1] The primary molecular target of this compound, like all rifamycins, is the bacterial DNA-dependent RNA polymerase, a multi-subunit enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] Specifically, this compound binds to the β subunit of the RNAP core enzyme, which is encoded by the rpoB gene.[2] This interaction is central to the antibiotic's mechanism of action and its efficacy in halting bacterial growth.

The bacterial RNAP core enzyme is composed of five subunits (α₂, β, β', ω) and has a crab-claw-like structure.[3] The β and β' subunits form the catalytic core of the enzyme.[3] The selective inhibition of bacterial RNAP over its eukaryotic counterparts makes it an attractive target for antibiotic development.[4]

The this compound Binding Site on the RNAP Beta Subunit

Based on extensive structural and biochemical data for rifamycins and their analogs, the binding site of this compound is located in a well-defined pocket on the β subunit of the bacterial RNA polymerase.[1][2] This pocket is situated within the DNA/RNA channel, approximately 12 Å away from the catalytic active site of the enzyme.[2][5]

The binding of this compound is characterized by a "steric-occlusion" mechanism.[1] By occupying this specific pocket, the antibiotic physically obstructs the path of the elongating RNA transcript.[1] This blockage prevents the nascent RNA chain from extending beyond a length of two to three nucleotides, effectively halting the transcription process.[1]

Structural studies of benzoxazinorifamycins, close analogs of this compound, in complex with E. coli RNAP (PDB: 7SZJ) have provided high-resolution insights into the specific interactions.[6] The rifamycin core, consisting of the ansa chain and the naphthoquinone chromophore, makes numerous contacts with the amino acid residues of the β subunit. Key interactions for rifamycin-class antibiotics involve hydrogen bonding and van der Waals forces with a series of conserved residues within the binding pocket. For rifampicin, a related rifamycin, mutations in E. coli RpoB at positions such as D516, H526, and S531 are known to confer resistance by reducing the binding affinity of the antibiotic.[7] The benzoxazine ring of this compound and its analogs can form additional interactions, potentially with the σ factor, which may contribute to their enhanced potency.[3][5]

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is a direct inhibition of a fundamental cellular process rather than a classical signaling pathway. The binding of this compound to the RNAP β subunit directly interferes with the mechanics of transcription elongation. This leads to a cascade of downstream effects, ultimately resulting in bacterial cell death due to the inability to synthesize essential proteins.

In the context of its application in antibody-antibiotic conjugates (AACs) like DSTA4637S, this compound is part of a targeted delivery system.[8] The AAC binds to a specific antigen on the bacterial cell surface, leading to its internalization.[8] Once inside the host cell's phagolysosome, the linker connecting this compound to the antibody is cleaved, releasing the active antibiotic to engage with its intracellular target, the bacterial RNAP.[8]

Quantitative Data

While specific binding affinity data (e.g., Kd) for the this compound-RNAP interaction is not publicly available, the inhibitory activity of closely related rifamycins has been well-characterized. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for rifampicin against RNAP from different bacterial species and the minimum inhibitory concentrations (MICs) for rifalazil, a close analog of this compound.

| Compound | Target | Parameter | Value | Reference |

| Rifampicin | E. coli RNAP | IC₅₀ | < 0.005 µM | [9] |

| Rifampicin | M. tuberculosis RNAP | IC₅₀ | ~0.02 µM (20 nM) | [9] |

| Rifampicin | E. coli RNAP (D516V mutant) | IC₅₀ | 398 (±118) µM | [9] |

| Rifampicin | E. coli RNAP (H526Y mutant) | IC₅₀ | ≥ 2 M | [9] |

| Rifampicin | E. coli RNAP (S531L mutant) | IC₅₀ | 102 (±19) µM | [9] |

| Rifalazil | C. trachomatis | MIC₉₀ | 0.0025 µg/mL | [10] |

| Rifalazil | C. pneumoniae | MIC₉₀ | 0.00125 - 0.0025 µg/mL | [10] |

Experimental Protocols

In Vitro Transcription Assay for IC₅₀ Determination

This protocol is designed to measure the inhibitory effect of a compound on bacterial RNAP activity by quantifying the amount of synthesized RNA.

Materials:

-

Purified bacterial RNAP holoenzyme (e.g., from E. coli or M. tuberculosis)

-

Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)

-

Heparin (to ensure single-round transcription)

-

This compound or other test inhibitor, dissolved in DMSO

-

Stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 8 M urea)

-

Phosphorimager and analysis software

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, combine the DNA template (e.g., 10 nM final concentration), rNTPs (e.g., 200 µM each of ATP, GTP, CTP; 10 µM UTP), and radiolabeled UTP in transcription buffer.

-

Inhibitor Dilutions: Prepare serial dilutions of this compound in DMSO.

-

Enzyme-Inhibitor Pre-incubation: In separate tubes, pre-incubate the RNAP holoenzyme (e.g., 25 nM final concentration) with the diluted inhibitor (or DMSO for a negative control) for 10-15 minutes at room temperature.

-

Initiate Transcription: Add the RNAP/inhibitor mix to the transcription reaction mix. Incubate at 37°C for 10 minutes to allow the formation of the open promoter complex.

-

Single-Round Transcription: Add heparin to a final concentration of 100 µg/mL and incubate for another 5 minutes at 37°C. This inactivates any free RNAP that has not formed a stable open promoter complex.

-

Stop Reaction: Terminate the reaction by adding an equal volume of stop buffer.

-

Gel Electrophoresis: Heat the samples at 95°C for 5 minutes, then place them on ice. Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage.

-

Analysis: Dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager. Quantify the band intensities corresponding to the full-length RNA transcript. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

RNAP-Rifamycin Binding Assay

This protocol, adapted from methods using radiolabeled rifampin, can be used to determine the binding affinity of this compound to RNAP.[11] This would require a radiolabeled version of this compound.

Materials:

-

Purified bacterial RNAP holoenzyme

-

Radiolabeled this compound (e.g., [³H]this compound)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 8.0, 0.5 mM DTT, 100 µg/mL acetylated BSA)

-

Dextran-coated charcoal suspension

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Binding Reaction: In siliconized microcentrifuge tubes, prepare reaction mixtures containing binding buffer, a fixed concentration of [³H]this compound, and varying concentrations of RNAP.

-

Incubation: Incubate the reaction mixtures for 10 minutes at 37°C to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add an excess of ice-cold dextran-coated charcoal to each tube. The charcoal will adsorb the unbound [³H]this compound.

-

Centrifugation: Immediately mix and centrifuge the tubes at high speed (e.g., 12,000 rpm) for 2 minutes to pellet the charcoal.

-

Quantification: Carefully transfer a known volume of the supernatant (containing the RNAP-bound [³H]this compound) to a scintillation vial. Add scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³H]this compound as a function of the RNAP concentration. The data can be analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd). For competition assays, a fixed concentration of RNAP and [³H]this compound would be incubated with varying concentrations of a non-labeled competitor.

Conclusion

This compound represents a significant advancement in the rifamycin class of antibiotics, with potent activity against bacterial RNA polymerase. Its well-defined binding site on the β subunit, coupled with a steric-occlusion mechanism of action, provides a solid foundation for its development as a therapeutic agent, particularly within the targeted delivery framework of antibody-antibiotic conjugates. The quantitative data from analogous compounds and the detailed experimental protocols provided herein offer valuable tools for the research and development community to further explore and optimize this compound and related molecules in the ongoing fight against bacterial infections. The continued structural and biochemical characterization of the interaction between novel rifamycins and bacterial RNAP will be crucial for designing next-generation antibiotics that can overcome existing resistance mechanisms.

References

- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. rcsb.org [rcsb.org]

- 7. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vitro activities of rifamycin derivatives ABI-1648 (Rifalazil, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Bactericidal Efficacy of dmDNA31 Against Staphylococcus aureus Persister Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bactericidal activity of dmDNA31, a potent rifamycin-class antibiotic, against Staphylococcus aureus persister cells. Persister cells, a subpopulation of dormant, antibiotic-tolerant bacteria, are a major contributor to the recalcitrance and relapse of chronic infections. Understanding the efficacy and mechanism of novel compounds like this compound against these resilient cells is critical for the development of next-generation antimicrobial therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and Bacterial Persistence

This compound (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a rifalazil analog, also referred to as rifalog.[1] As a member of the rifamycin class, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which prevents the synthesis of bacterial proteins.[1] this compound has demonstrated effective bactericidal activity against stationary-phase S. aureus, a state often used to model persister cell populations, and is well-retained in macrophages, making it a promising candidate for treating deep-seated and intracellular infections.[1]

Bacterial persisters are phenotypic variants, not genetic mutants, that exhibit a transient, non-growing state, rendering them tolerant to conventional antibiotics that target active cellular processes like cell wall synthesis or DNA replication.[2] These dormant cells are implicated in the failure of antibiotic treatments and the recurrence of infections associated with biofilms.[3] The development of agents that can effectively eradicate these non-dividing bacteria is a significant goal in infectious disease research.

Quantitative Analysis of Bactericidal Activity

The bactericidal activity of rifalazil (this compound analog) against stationary-phase S. aureus has been evaluated using in vitro time-kill assays. Stationary-phase cultures serve as a common and accepted model for persister cell populations due to their reduced metabolic activity and increased antibiotic tolerance.

A key study by Osburne et al. (2006) provides quantitative data on the efficacy of rifalazil against high-density, stationary-phase S. aureus cultures. The data demonstrates that the combination of rifalazil and vancomycin is effective in killing these persistent bacteria.

Table 1: Time-Kill Kinetics of Rifalazil in Combination with Vancomycin against Stationary-Phase S. aureus

| Treatment Agent(s) | Concentration (μg/mL) | Time (hours) | Log10 CFU/mL Reduction |

| Rifalazil | 0.1 | 24 | ~0.5 |

| Vancomycin | 10 | 24 | ~1.0 |

| Rifalazil + Vancomycin | 0.1 + 10 | 24 | ~3.0 |

Data is estimated from graphical representations in Osburne et al., 2006. The study highlights the synergistic effect of the combination in reducing the viable cell count of stationary-phase bacteria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on the methods described for evaluating the activity of rifalazil against stationary-phase S. aureus.

Generation of Stationary-Phase Persister Cells

This protocol describes the preparation of a high-density stationary-phase bacterial culture, which is enriched with persister cells.

-

Inoculation: A single colony of Staphylococcus aureus is used to inoculate a culture in a suitable broth medium, such as Tryptic Soy Broth (TSB).

-

Overnight Growth: The culture is incubated overnight (typically 16-18 hours) at 37°C with shaking to reach a high cell density in the stationary phase of growth.[2][4]

-

Confirmation of Stationary Phase: The stationary phase is confirmed by optical density (OD) readings plateauing over time. The typical cell density is ≥10⁹ CFU/mL.

Time-Kill Assay for Bactericidal Activity

This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.

-

Preparation: The stationary-phase culture from Protocol 3.1 is used directly without dilution to maintain a high cell density, mimicking a chronic infection scenario.

-

Antibiotic Addition: Rifalazil (or this compound), alone or in combination with other antibiotics like vancomycin, is added to the bacterial culture at specified concentrations (e.g., multiples of the Minimum Inhibitory Concentration, MIC).[1] An untreated culture serves as a growth control.

-

Incubation: The treated cultures are incubated at 37°C with shaking.

-

Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 24 hours).

-

Viable Cell Counting: Each aliquot is serially diluted in a sterile saline or phosphate-buffered saline (PBS) solution.

-

Plating: A specific volume of each dilution is plated onto agar plates (e.g., Tryptic Soy Agar).

-

Incubation and Enumeration: The plates are incubated for 18-24 hours at 37°C, after which the number of colony-forming units (CFU) is counted.

-

Data Analysis: The CFU/mL for each time point is calculated. The bactericidal activity is determined by the reduction in log10 CFU/mL compared to the initial count at time 0. A ≥3-log10 reduction is typically considered bactericidal.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visualizations of the molecular mechanism of this compound and the experimental workflow for assessing its anti-persister activity.

Mechanism of Action of this compound

This compound acts by physically obstructing the path of the elongating RNA molecule, thereby halting transcription and subsequent protein synthesis.

Workflow for Anti-Persister Time-Kill Assay

This diagram outlines the key steps involved in testing the bactericidal efficacy of a compound against persister cells.

Mechanism of Antibody-Antibiotic Conjugate (AAC) Delivery

This compound is also utilized as a payload in Antibody-Antibiotic Conjugates (AACs) like DSTA4637A/S to target intracellular S. aureus.

Conclusion

This compound, particularly when used as its analog rifalazil in combination with other agents like vancomycin, demonstrates significant bactericidal activity against stationary-phase S. aureus, a key model for persister cells. Its mechanism of action, the inhibition of RNA polymerase, is effective against non-replicating bacteria. Furthermore, its application as a payload in antibody-antibiotic conjugates provides a promising strategy for targeting and eliminating intracellular reservoirs of S. aureus, which are often composed of dormant, persistent bacteria. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to further investigate and develop this compound as a therapeutic agent to combat chronic and recurrent bacterial infections.

References

- 1. In vitro time-kill activities of rifalazil, alone and in combination with vancomycin, against logarithmic and stationary cultures of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of persisters of the pathogenic microorganism Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies against methicillin-resistant Staphylococcus aureus persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus persisters tolerant to bactericidal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for dmDNA31 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31, also known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a potent, semi-synthetic rifamycin-class antibiotic. It is a rifalazil analog with significant bactericidal activity, particularly against intracellular pathogens like Staphylococcus aureus.[1][2] This document provides an overview of this compound, its mechanism of action, and protocols for its application in research, primarily in the context of Antibody-Antibiotic Conjugates (AACs).

Mechanism of Action

This compound functions by inhibiting bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1] It binds to the β subunit of the RNA polymerase, physically obstructing the path of the elongating RNA molecule. This "steric-occlusion" mechanism prevents the formation of phosphodiester bonds beyond the second or third nucleotide, thereby halting transcription and leading to bacterial cell death.[1]

Due to its high potency and ability to be retained within macrophages, this compound is an effective payload for AACs designed to target intracellular bacteria.[1] A notable example is the investigational AAC, DSTA4637S, which utilizes this compound conjugated to a monoclonal antibody targeting β-N-acetylglucosamine (β-GlcNAc) residues on the wall teichoic acid of S. aureus.[2][3]

Signaling Pathway of a this compound-based Antibody-Antibiotic Conjugate

Caption: Mechanism of action of a this compound-based AAC targeting intracellular S. aureus.

Synthesis of this compound

A detailed, publicly available chemical synthesis protocol for this compound is not available. However, it is known to be a semi-synthetic derivative of rifamycin, produced through chemical modifications of the natural product. The biosynthesis of the rifamycin core involves the fermentation of the bacterium Amycolatopsis mediterranei.

The general approach for creating benzoxazinorifamycins like this compound involves modifications at the C3 and C4 positions of the rifamycin SV core. This often includes a reaction with an appropriate amine under specific conditions to form the benzoxazine ring system. For this compound, this would involve the incorporation of a 4-dimethylaminopiperidino group. Researchers interested in synthesizing this compound would likely need to adapt and optimize procedures from the literature on rifamycin and rifalazil analog synthesis.

Application Data: DSTA4637S (this compound-based AAC)

The following tables summarize key data from preclinical and clinical studies of DSTA4637S, an AAC that utilizes this compound.

Table 1: Pharmacokinetic Parameters of DSTA4637S Analytes in Humans (Single IV Dose)

| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Half-life (days) |

| DSTA4637S Conjugate | 150 | ~3,860,000 | - |

| Unconjugated this compound | 150 | 3.86 | 3.9 - 4.3 |

| DSTA4637S Total Antibody | 150 | - | - |

Data extracted from a Phase 1 clinical trial in healthy volunteers. Cmax for the conjugate is estimated based on the reported 10,000-fold higher concentration compared to unconjugated this compound.

Table 2: In Vitro Activity of this compound

| Parameter | Value |

| Frequency of Spontaneous Resistance | ~3.9 x 10⁻⁷ |

This value is comparable to that of rifampin.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-AAC Activity Against Intracellular S. aureus

Objective: To determine the efficacy of a this compound-based AAC in killing S. aureus within phagocytic cells.

Materials:

-

This compound-based AAC (e.g., DSTA4637S)

-

Phagocytic cell line (e.g., macrophages)

-

Staphylococcus aureus strain

-

Cell culture medium and supplements

-

Gentamicin

-

Triton X-100

-

Phosphate-buffered saline (PBS)

-

Tryptic soy agar (TSA) plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed phagocytic cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Bacterial Opsonization: Opsonize the S. aureus strain with the this compound-AAC at various concentrations for 1 hour at 37°C.

-

Infection: Remove the cell culture medium from the phagocytic cells and add the opsonized bacteria at a multiplicity of infection (MOI) of 10:1.

-

Phagocytosis: Incubate for 1 hour to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells with PBS and add fresh medium containing gentamicin to kill any remaining extracellular bacteria. Incubate for 1 hour.

-

AAC Treatment: Wash the cells again with PBS and add fresh medium containing serial dilutions of the this compound-AAC.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Lysis and Bacterial Quantification:

-

Wash the cells with PBS.

-

Lyse the cells with Triton X-100 to release intracellular bacteria.

-

Perform serial dilutions of the lysate in PBS.

-

Plate the dilutions on TSA plates and incubate overnight at 37°C.

-

-

Data Analysis: Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. Calculate the percentage of bacterial killing compared to an untreated control.

Experimental Workflow for In Vitro AAC Efficacy Testing

Caption: Workflow for assessing the in vitro efficacy of a this compound-based AAC.

Protocol 2: Pharmacokinetic Analysis of a this compound-AAC in an Animal Model

Objective: To determine the pharmacokinetic profile of a this compound-AAC and its components in a relevant animal model (e.g., mouse).

Materials:

-

This compound-based AAC

-

Animal model (e.g., BALB/c mice)

-

Intravenous (IV) injection equipment

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system

-

ELISA plates and reagents

Procedure:

-

Dosing: Administer a single IV dose of the this compound-AAC to the animals.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 72, 96, 168 hours).

-

Plasma and Serum Preparation:

-

For conjugated and unconjugated this compound analysis, collect blood in heparinized tubes and centrifuge to obtain plasma.

-

For total antibody analysis, collect blood in serum separator tubes and allow it to clot before centrifugation to obtain serum.

-

-

Sample Analysis:

-

Conjugated this compound: Use an affinity capture method (e.g., protein A) to isolate the AAC from plasma, followed by enzymatic release of this compound and quantification by LC-MS/MS.

-

Unconjugated this compound: Directly quantify the free this compound in plasma using LC-MS/MS.

-

Total Antibody: Quantify the total antibody concentration in serum using an ELISA specific for the antibody component of the AAC.

-

-

Data Analysis: Plot the concentration-time profiles for each analyte and calculate key pharmacokinetic parameters (e.g., Cmax, t½, AUC) using appropriate software.

Conclusion

This compound is a promising antibiotic payload for the development of AACs aimed at treating infections caused by intracellular pathogens. Its potent mechanism of action and favorable characteristics for targeted delivery make it a valuable tool for researchers in infectious disease and drug development. The protocols outlined above provide a framework for the preclinical evaluation of novel this compound-based therapeutics.

References

Application Notes and Protocols for the Conjugation of dmDNA31 to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of small molecule payloads to monoclonal antibodies (mAbs) has emerged as a powerful strategy in targeted therapy. This approach combines the high specificity of a mAb for a target antigen with the therapeutic potency of a payload, thereby minimizing off-target toxicity and enhancing the therapeutic index. One such payload is dmDNA31, a potent rifamycin-class antibiotic. When conjugated to a monoclonal antibody targeting a specific pathogen, such as Staphylococcus aureus, it creates an antibody-antibiotic conjugate (AAC) capable of delivering the antibiotic directly to the site of infection.[1][2][3]

This document provides detailed application notes and protocols for the conceptual design and execution of conjugating this compound to a monoclonal antibody. The methodologies described are based on established principles of bioconjugation, with specific reference to the known characteristics of this compound conjugates like DSTA4637S.[1][2][4]

Principle of this compound-mAb Conjugation

The conjugation of this compound to a monoclonal antibody is a multi-step process that involves the antibody, a linker, and the this compound payload. The overall goal is to create a stable and effective AAC. The mechanism of action for a this compound-AAC typically involves the following steps:

-

Targeting: The AAC binds to a specific antigen on the surface of the target bacteria.

-

Internalization: The bacteria, opsonized by the AAC, are internalized by host phagocytic cells.

-

Payload Release: Within the phagolysosome of the host cell, proteases cleave the linker, releasing the active this compound antibiotic.[1][5]

-

Bacterial Killing: The released this compound exerts its bactericidal activity by inhibiting bacterial DNA-dependent RNA polymerase.[3]

A key component in this process is the linker, which connects the antibody to the this compound molecule. For this compound conjugates, a protease-cleavable linker, such as a valine-citrulline (VC) peptide linker, is often employed to ensure that the antibiotic is released in the specific intracellular environment of the phagolysosome.[2][5]

Data Presentation: Key Parameters of this compound-mAb Conjugates

The successful synthesis of a this compound-mAb conjugate is assessed by several critical quality attributes. The following table summarizes key quantitative data that should be determined during the characterization of the conjugate.

| Parameter | Description | Typical Value/Range | Analytical Method(s) | Reference |

| Drug-to-Antibody Ratio (DAR) | The average number of this compound molecules conjugated to a single antibody. This is a critical parameter influencing efficacy and safety. | ~2 | LC-MS, UV/Vis Spectroscopy | [4][6][7] |

| Total Antibody Concentration | The concentration of all antibody species, including conjugated, partially deconjugated, and unconjugated antibody. | Varies | ELISA | [4] |

| Antibody-Conjugated this compound (ac-dmDNA31) Concentration | The concentration of this compound that is covalently attached to the antibody. | Varies | LC-MS/MS | [4] |

| Unconjugated this compound Concentration | The concentration of free this compound in the sample, which should be minimized. | Low (e.g., <4 ng/mL) | LC-MS/MS | [8] |

| Conjugation Efficiency | The percentage of the initial antibody that is successfully conjugated with this compound. | >90% | SDS-PAGE, LC-MS | [9] |

| In Vitro Stability | The stability of the conjugate in plasma over time, assessing premature drug release. | Stable in circulation | Incubation in plasma followed by LC-MS analysis | [5] |

| Potency (MIC/MBC) | The in vitro antibacterial activity of the released this compound against the target pathogen. | Sub-nanomolar range | Broth microdilution assays | [10] |

Experimental Protocols

The following protocols provide a generalized framework for the conjugation of this compound to a monoclonal antibody. These should be optimized based on the specific antibody and research goals.

Protocol 1: Antibody Preparation and Thiol Introduction

For site-specific conjugation, engineered cysteine residues (e.g., THIOMAB™ technology) are often used.[5] This protocol assumes the use of such an antibody.

Materials:

-

Monoclonal antibody with engineered cysteine residues

-

Reduction Buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

-

Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Desalting columns or dialysis equipment

Procedure:

-

Buffer Exchange: Exchange the antibody into the Reduction Buffer using a desalting column or dialysis to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.

-

Partial Reduction: Add a 5-10 molar excess of TCEP to the antibody solution. The exact molar excess needs to be optimized to selectively reduce the engineered interchain disulfide bonds without disrupting the structural disulfide bonds.

-

Incubation: Incubate the reaction mixture at room temperature for 1-3 hours.

-

Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

Protocol 2: Preparation of this compound-Linker Intermediate

This protocol describes the preparation of a maleimide-functionalized this compound-linker complex. A common linker used is maleimido-caproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC).[4][11]

Materials:

-

This compound

-

MC-VC-PABC-NHS ester linker

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

-

Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)

Procedure:

-

Dissolution: Dissolve this compound and a slight molar excess of the MC-VC-PABC-NHS ester linker in the anhydrous solvent.

-

Reaction: Add the tertiary amine base to catalyze the reaction between the amine group on this compound and the NHS ester of the linker.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

-

Purification: Purify the this compound-linker intermediate using reverse-phase HPLC to remove unreacted starting materials.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 3: Conjugation of this compound-Linker to Antibody

This protocol outlines the conjugation of the maleimide-activated this compound-linker to the reduced antibody.

Materials:

-

Reduced monoclonal antibody (from Protocol 1)

-

This compound-linker intermediate with a maleimide group (from Protocol 2)

-

Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

-

Quenching Reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography, SEC)

Procedure:

-

Conjugation Reaction: Add a 3-5 molar excess of the this compound-linker intermediate to the reduced antibody solution. The optimal ratio should be determined experimentally to achieve the desired DAR.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the linker and unreacted thiols on the antibody. Incubate for 20-30 minutes.

-

Purification: Purify the this compound-mAb conjugate to remove unconjugated this compound-linker, quenching reagent, and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method.

-

Buffer Exchange and Storage: Exchange the purified conjugate into a suitable storage buffer (e.g., PBS) and store at 2-8°C.

Protocol 4: Characterization of the this compound-mAb Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:

-

Principle: The mass of the intact antibody and the conjugate are measured by mass spectrometry. The mass difference corresponds to the number of attached this compound-linker molecules.

-

Procedure:

-

Deglycosylate the antibody-drug conjugate using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.[7]

-

Analyze the deglycosylated conjugate by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

-

Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR by a weighted average of the different species.[7]

-

2. Determination of Total Antibody, ac-dmDNA31, and Unconjugated this compound:

-

Total Antibody (ELISA): Use a standard sandwich ELISA protocol with antibodies specific to the monoclonal antibody framework to quantify the total antibody concentration.

-

Antibody-Conjugated this compound (ac-dmDNA31) (LC-MS/MS):

-

Capture the AAC from the sample using an affinity purification method (e.g., Protein A).

-

Elute and enzymatically or chemically cleave the linker to release the this compound.

-

Quantify the released this compound using a validated LC-MS/MS method.[4]

-

-

Unconjugated this compound (LC-MS/MS): Directly quantify the free this compound in the sample using a validated LC-MS/MS method.[4]

3. Purity and Aggregation Analysis by SEC-HPLC:

-

Analyze the purified conjugate by size-exclusion chromatography with UV detection. A single, sharp peak corresponding to the monomeric conjugate indicates high purity and low aggregation.

Visualizations

Caption: Experimental workflow for this compound-mAb conjugation.

References

- 1. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]